Biochemical Mutant Selectivity Window of IDH1 Inhibitor 1 vs. Wild-Type IDH1
IDH1 Inhibitor 1 demonstrates a pronounced selectivity for mutant IDH1 over wild-type IDH1. The IC50 for IDH1R132H is 0.021 μM (21 nM) and for IDH1R132C is 0.045 μM (45 nM), compared to 2.52 μM for wild-type IDH1 . This represents a 120-fold and 56-fold selectivity window, respectively. For comparison, the clinical candidate BAY-1436032 exhibits a 1333-fold selectivity window (IDH1R132H IC50 = 0.015 μM; WT IC50 = 20 μM) [1], while GSK321 shows a more modest 10-fold selectivity for R132H over WT (4.6 nM vs 46 nM) .
| Evidence Dimension | Biochemical IC50 for IDH1 R132H, R132C, and Wild-Type |
|---|---|
| Target Compound Data | IDH1R132H: 0.021 μM (21 nM); IDH1R132C: 0.045 μM (45 nM); WT: 2.52 μM |
| Comparator Or Baseline | BAY-1436032: R132H/R132C = 0.015 μM, WT = 20 μM; GSK321: R132H = 4.6 nM, R132C = 3.8 nM, WT = 46 nM |
| Quantified Difference | IDH1 Inhibitor 1: 120-fold (R132H/WT), 56-fold (R132C/WT); BAY-1436032: 1333-fold; GSK321: 10-fold |
| Conditions | Biochemical enzymatic assay; specific assay conditions not fully detailed in vendor datasheet |
Why This Matters
A selectivity window of >50-fold is generally considered sufficient for on-target mutant inhibition in cellular contexts; IDH1 Inhibitor 1's window is well within the range of clinical candidates, confirming its suitability for mIDH1-specific studies without the extreme (and potentially unnecessary) selectivity of BAY-1436032.
- [1] Bertin Bioreagent. (2024). BAY-1436032 (CAT N°: 35709) Product Datasheet. Retrieved from https://www.bertin-bioreagent.com/bay-1436032/ View Source
